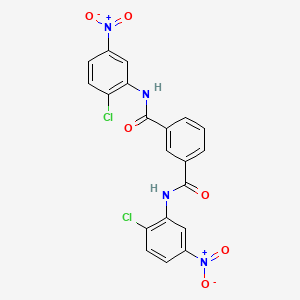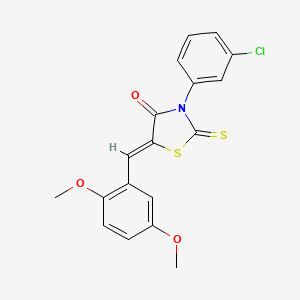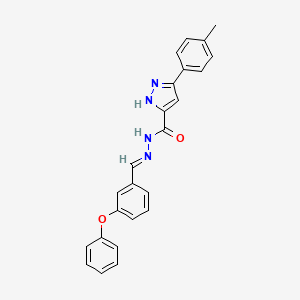
N,N'-bis(2-chloro-5-nitrophenyl)benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N,N'-bis(2-chloro-5-nitrophényl)benzène-1,3-dicarboxamide est un composé organique connu pour sa structure chimique et ses propriétés uniques. Ce composé présente deux groupes chloro-nitrophényl liés à un cycle benzénique par des liaisons amide. Il est principalement utilisé dans diverses applications de recherche scientifique en raison de sa réactivité et de sa stabilité distinctives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du N,N'-bis(2-chloro-5-nitrophényl)benzène-1,3-dicarboxamide implique généralement la réaction de la 2-chloro-5-nitroaniline avec le chlorure d'isophtaloyle. La réaction est effectuée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le mélange réactionnel est généralement agité à température ambiante ou à des températures légèrement élevées pour assurer une conversion complète.
Méthodes de production industrielle : À l'échelle industrielle, la production de ce composé suit des voies de synthèse similaires mais avec des conditions réactionnelles optimisées pour améliorer le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés permet de maintenir des conditions réactionnelles constantes et d'augmenter efficacement la production.
Analyse Des Réactions Chimiques
Types de réactions : Le N,N'-bis(2-chloro-5-nitrophényl)benzène-1,3-dicarboxamide subit diverses réactions chimiques, notamment :
Réduction : Les groupes nitro peuvent être réduits en groupes amino à l'aide d'agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Les groupes chloro peuvent être substitués par d'autres nucléophiles tels que des amines ou des thiols dans des conditions appropriées.
Réactifs et conditions courantes :
Réduction : Hydrogène gazeux avec du palladium sur carbone comme catalyseur.
Substitution : Nucléophiles comme des amines ou des thiols en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés :
Réduction : Formation de N,N'-bis(2-amino-5-chlorophényl)benzène-1,3-dicarboxamide.
Substitution : Formation de divers dérivés substitués selon le nucléophile utilisé.
4. Applications de recherche scientifique
Le N,N'-bis(2-chloro-5-nitrophényl)benzène-1,3-dicarboxamide trouve des applications dans plusieurs domaines de recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme pharmacophore en chimie médicinale.
Industrie : Utilisé dans le développement de matériaux et de polymères avancés en raison de sa stabilité et de sa réactivité.
5. Mécanisme d'action
Le mécanisme d'action du N,N'-bis(2-chloro-5-nitrophényl)benzène-1,3-dicarboxamide implique son interaction avec des cibles moléculaires spécifiques. Les groupes nitro peuvent subir une réduction pour former des groupes amino, qui peuvent ensuite interagir avec diverses molécules biologiques. Les groupes chloro peuvent participer à des réactions de substitution, conduisant à la formation de nouveaux dérivés avec des activités biologiques potentielles. Les liaisons amide confèrent au composé une stabilité, lui permettant de conserver sa structure dans diverses conditions.
Composés similaires :
- N,N'-bis(2-chloro-4-nitrophényl)benzène-1,3-dicarboxamide
- N,N'-bis(2-chloro-5-nitrophényl)benzène-1,4-dicarboxamide
Comparaison : Le N,N'-bis(2-chloro-5-nitrophényl)benzène-1,3-dicarboxamide est unique en raison du positionnement spécifique des groupes chloro et nitro sur les cycles phényle, ce qui influence sa réactivité et sa stabilité. Comparé à ses analogues, ce composé présente un comportement chimique distinct, ce qui le rend précieux pour des applications de recherche spécifiques.
Applications De Recherche Scientifique
N1,N3-BIS(2-CHLORO-5-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N1,N3-BIS(2-CHLORO-5-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro groups can also participate in substitution reactions, modifying the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N3-BIS(2-AMINO-5-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE: A reduced derivative with different chemical properties.
N1,N3-BIS(2-CHLORO-5-METHYLPHENYL)BENZENE-1,3-DICARBOXAMIDE: A similar compound with a methyl group instead of a nitro group.
Uniqueness
N1,N3-BIS(2-CHLORO-5-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H12Cl2N4O6 |
|---|---|
Poids moléculaire |
475.2 g/mol |
Nom IUPAC |
1-N,3-N-bis(2-chloro-5-nitrophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12Cl2N4O6/c21-15-6-4-13(25(29)30)9-17(15)23-19(27)11-2-1-3-12(8-11)20(28)24-18-10-14(26(31)32)5-7-16(18)22/h1-10H,(H,23,27)(H,24,28) |
Clé InChI |
WWHFUMIIHYAICJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11695677.png)
![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate](/img/structure/B11695682.png)
![3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11695684.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(naphthalen-2-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695685.png)
![1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11695690.png)

![2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid](/img/structure/B11695700.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-4,5-dimethyl-3-furonitrile](/img/structure/B11695704.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11695706.png)



![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B11695725.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11695728.png)
